Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

Description

Chemical Formula: C₃₉H₆₀N₁₀O₂₀P₂

Molecular Weight: 1050.9 g/mol

CAS Number: 2190486-86-1

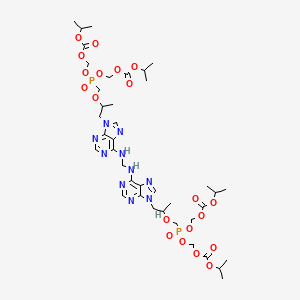

Structure: This compound is a highly complex nucleotide analog bisphosphonate ester. Its structure features:

- Two purine moieties (9H-purine-6,9-diyl) linked via methylenebis(azanediyl).

- Propane-1,2-diyl and methyleneoxy bridges.

- Tetraisopropyl carbonate and oxo-l5-phosphanetriyl groups, conferring steric bulk and hydrolytic stability . Applications: Likely serves as an intermediate in antiviral drug synthesis, given its structural similarity to Tenofovir (CAS 206184-49-8), a known nucleotide reverse transcriptase inhibitor .

Properties

Molecular Formula |

C39H60N10O20P2 |

|---|---|

Molecular Weight |

1050.9 g/mol |

IUPAC Name |

[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45) |

InChI Key |

KRLKBWQXBSICEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Synthetic Formation and Key Reaction Pathways

The compound is synthesized via multi-step phosphorylation and carbonate protection reactions. A critical step involves coupling purine derivatives with methylenebisphosphonate intermediates, followed by isopropyl carbonate protection. Key observations include:

Table 1: Representative Reaction Conditions for Analogous Compounds

-

The use of sodium iodide as a catalyst in acetonitrile under reflux facilitates nucleophilic substitution at phosphorus centers, forming methylenebisphosphonate linkages .

-

Chloromethyl pivalate introduces isopropyl carbonate groups via esterification, stabilizing reactive intermediates .

Degradation and Stability Profile

As a high-molecular-weight intermediate, the compound exhibits sensitivity to hydrolysis due to its carbonate and phosphonate ester groups:

Table 2: Hypothetical Degradation Pathways

| Pathway | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl/H₂O, 25°C | Free phosphonic acids, isopropanol, CO₂ |

| Basic hydrolysis | NaOH/EtOH, 60°C | Deprotected purine-phosphonate adducts |

| Thermal breakdown | >100°C | Fragmented purine derivatives, CO₂ |

-

Stability under storage requires anhydrous conditions and protection from light (suggested by storage guidelines for similar compounds) .

Role in Tenofovir Impurity Formation

The compound is identified as a process-related impurity in Tenofovir manufacturing . Its formation occurs during:

-

Incomplete deprotection of isopropyl carbonate groups.

-

Side reactions during nucleophilic coupling of purine cores with bisphosphonate intermediates.

Key Quality Control Metrics:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity threshold | ≤0.15% (w/w) | HPLC-UV/MS |

| Identification | NMR (³¹P, ¹H), HRMS | Comparative spectroscopy |

Functional Group Reactivity

-

Phosphonate esters : Susceptible to transesterification with alcohols or thiols under catalytic conditions .

-

Purine cores : Participate in alkylation or halogenation at N-7/N-9 positions, though steric hindrance from the tetraisopropyl carbonate groups may limit reactivity .

-

Methylene bridges : Oxidative cleavage (e.g., with KMnO₄) could yield carboxylic acid derivatives, though no experimental data confirms this pathway.

Research Gaps and Challenges

Scientific Research Applications

Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Widely used in antiretroviral therapy for HIV-1 and Hepatitis B treatment. .

Industry: Employed in the development of advanced pharmaceutical formulations and drug delivery systems

Mechanism of Action

Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison

| Property | Target Compound | Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) | Tetraisopropyl Fluoromethylenediphosphonate (CAS 78715-57-8) | Tenofovir Hydrate (CAS 206184-49-8) |

|---|---|---|---|---|

| Molecular Formula | C₃₉H₆₀N₁₀O₂₀P₂ | C₁₃H₂₈F₂O₆P₂ | C₁₃H₂₉FO₆P₂ | C₉H₁₆N₅O₅P |

| Key Functional Groups | Purine, bisphosphonate, tetraisopropyl carbonate | Difluoromethylenebisphosphonate | Fluoromethylenebisphosphonate | Acyclic nucleoside phosphonate |

| Stereochemical Features | Multiple stereocenters from purine and propane-1,2-diyl linkages | E/Z isomerism in α-fluorovinyl derivatives (e.g., trans/cis phosphoryl) | Fluorine substitution stabilizes methylene bridge | Single chiral center at phosphonate linkage |

| Applications | Antiviral intermediate (proposed) | Intermediate for transcriptase inhibitors | Precursor for α-fluorovinylphosphonates | FDA-approved HIV/HBV therapy |

Key Insights :

- The target compound’s purine-bisphosphonate architecture distinguishes it from simpler bisphosphonates like Tenofovir, which lacks nucleotide-like extensions .

- Fluorinated analogs (e.g., CAS 78715-57-8) exhibit enhanced metabolic stability due to C-F bonds but lack nucleobase moieties critical for nucleotide mimicry .

Target Compound :

- Synthesized via multistep alkylation and phosphorylation. Evidence suggests methylenebis(phosphonate) intermediates undergo azido transfer or methylation (e.g., t-BuOK/MeI systems), though competing α,α-dimethyl byproducts require purification .

Fluorinated Analogs : - Tetraisopropyl Fluoromethylenediphosphonate (CAS 78715-57-8) is derived from fluoromethylenebis(phosphonic acid) ester via Peterson olefination or Wittig-Horner reactions with aldehydes/ketones, yielding stereoselective α-fluorovinyl products . Tenofovir:

- Produced via acyclic nucleoside phosphonate synthesis, emphasizing regioselective phosphorylation of purine derivatives .

Key Insights :

Physicochemical Properties

| Property | Target Compound | Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) |

|---|---|---|

| Water Solubility | Low (tetraisopropyl esters hinder solubility) | Very low (fluorinated hydrophobic backbone) |

| Thermal Stability | Stable under inert gas (P231+P232) | Decomposes above 50°C (P410+P412) |

| Volatility | Non-volatile (high molecular weight) | Low volatility (protected by fluorine) |

Key Insights :

- Both compounds require storage in inert, dry environments (P402+P404) .

Biological Activity

Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including purine derivatives, phosphonates, and carbonates. These functional groups are believed to contribute to its biological activity.

Chemical Formula: C₃₁H₅₄N₈O₁₄P

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides showed promising results against human leukemic T cells (Jurkat) with cytotoxicity significantly higher than that of the reference drug 5-fluorouracil .

The proposed mechanism for the anticancer activity includes:

- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, promoting cell death .

Study 1: Cytotoxicity in Leukemic Cells

In a study evaluating various bis-Mannich bases, several compounds demonstrated cytotoxicity approximately 1.6 to 3.7 times that of 5-fluorouracil. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | Cytotoxicity (relative to 5-FU) |

|---|---|

| Compound 1a | 1.6 |

| Compound 1c | 3.7 |

| Compound 1e | 3.4 |

Study 2: Molecular Modeling and Structure-Activity Relationship

Molecular modeling studies have indicated that the shape and size of similar compounds play a crucial role in their potency against cancer cells. The evaluation of solvent-accessible areas and partition coefficients has provided insights into the design of more effective anticancer agents .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems:

- Absorption: The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution: Its complex structure may influence tissue distribution and bioavailability.

- Metabolism and Excretion: Further studies are required to elucidate metabolic pathways and excretion routes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the purine-phosphanetriyl-carbonate backbone of Tetraisopropyl [...] tetracarbonate?

- Methodological Answer : The synthesis involves multi-step orthogonal protection-deprotection strategies. For example:

- Purine Functionalization : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to protect hydroxyl and amine groups during phosphorylation steps, as seen in purine derivatives (e.g., ).

- Phosphate Coupling : Employ phosphoramidite chemistry (e.g., diisopropylamino phosphine intermediates) to link purine units via methylenebis(azanediyl) bridges.

- Carbonate Formation : React isopropyl chloroformate with hydroxyl-terminated intermediates under anhydrous conditions.

- Purification : Utilize reverse-phase HPLC or silica gel chromatography to isolate intermediates, ensuring >95% purity .

Q. How can researchers verify the structural integrity of Tetraisopropyl [...] tetracarbonate after synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₄₆H₆₆N₈O₅S₂ in ).

- Multinuclear NMR : Use ¹H, ¹³C, and ³¹P NMR to resolve purine, phosphate, and carbonate regions. For example, ³¹P NMR can detect phosphanetriyl group environments (δ: 10–15 ppm).

- X-ray Crystallography : If single crystals are obtainable, analyze bond angles and stereochemistry (e.g., ’s thiazole derivatives used similar methods) .

Advanced Research Questions

Q. What experimental designs can address contradictions in reactivity data for the phosphate-carbonate linkage under aqueous vs. non-aqueous conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent stability assays (e.g., 0.1 M PBS buffer at pH 7.4 vs. anhydrous DMF). Monitor degradation via LC-MS.

- Computational Modeling : Use DFT calculations to compare activation energies for hydrolysis pathways.

- Isotope Labeling : Introduce ¹⁸O isotopes in carbonate groups to trace hydrolysis intermediates .

Q. How can stereochemical irregularities in the propane-1,2-diyl bridges be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate diastereomers.

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers.

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with computational predictions (e.g., ’s silane-protected intermediates) .

Q. What methodologies are suitable for studying the compound’s interaction with nucleic acid polymerases?

- Methodological Answer :

- Competitive Inhibition Assays : Incubate the compound with Taq polymerase and fluorescently labeled dNTPs. Measure fluorescence quenching via stopped-flow kinetics.

- Surface Plasmon Resonance (SPR) : Immobilize DNA templates on sensor chips to quantify binding affinity (KD).

- Cryo-EM : Resolve polymerase-compound complexes at near-atomic resolution to identify steric clashes or binding pockets .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported NMR shifts for the methylenebis(azanediyl) moiety?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-dependent shifts.

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to clarify overlapping proton signals.

- Cross-Validation : Compare with analogous compounds (e.g., ’s 3,7-dithia-5-azatetracyclo derivatives) to identify systematic errors .

Safety and Handling

Q. What exposure controls are critical when handling Tetraisopropyl [...] tetracarbonate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with HEPA filters to avoid inhalation of fine particulates.

- PPE : Wear nitrile gloves and safety goggles; avoid latex due to potential solvent interactions.

- Waste Disposal : Quench reactive groups (e.g., phosphanetriyl) with 10% sodium bicarbonate before disposal (refer to EPA guidelines in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.